Product packaging for Lysine 3-methyl-2-oxovalerate(Cat. No.:CAS No. 78000-31-4)

Lysine 3-methyl-2-oxovalerate

Cat. No.: B15183254
CAS No.: 78000-31-4
M. Wt: 276.33 g/mol
InChI Key: GAUMOFPVRTZSPS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alpha-Keto Acids as Central Metabolic Intermediates

Alpha-keto acids are central players in the intersection of carbohydrate, lipid, and protein metabolism. fiveable.me They are formed through the oxidative deamination of amino acids, a process that removes the amino group, leaving behind a carbon skeleton in the form of an α-keto acid. fiveable.me This reaction is reversible, meaning α-keto acids can also serve as precursors for the synthesis of amino acids through transamination reactions. tuscany-diet.net

Key examples of alpha-keto acids and their roles include:

Pyruvic acid: A product of glycolysis, it serves as a crucial link between carbohydrate and amino acid metabolism. tuscany-diet.net

Oxaloacetic acid and alpha-ketoglutaric acid: Both are integral components of the Krebs cycle (citric acid cycle), the central hub of cellular energy production. wikipedia.orgtuscany-diet.net Alpha-ketoglutarate, in particular, is a key player in nitrogen balance and cell signaling. wikipedia.orgquora.com

The carbon skeletons of these alpha-keto acids can be further oxidized within the citric acid cycle to generate ATP, the primary energy currency of the cell. fiveable.me Alternatively, they can be used in gluconeogenesis to synthesize glucose or channeled into fatty acid synthesis. wikipedia.orgtuscany-diet.net This metabolic flexibility underscores the central role of alpha-keto acids in maintaining cellular energy homeostasis.

Overview of Branched-Chain Alpha-Keto Acid (BCKA) Metabolism in Eukaryotes

The branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are essential amino acids that, along with their corresponding alpha-keto acids, play significant roles in both normal physiology and various disease states. nih.govfrontiersin.org The catabolism of BCAAs is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective branched-chain alpha-keto acids (BCKAs). nih.govmdpi.com

The three primary BCKAs are:

α-ketoisocaproate (KIC) from leucine

α-keto-β-methylvalerate (KMV) or 3-methyl-2-oxovalerate from isoleucine

α-ketoisovalerate (KIV) from valine frontiersin.org

This initial step primarily occurs in skeletal muscle. mdpi.com The resulting BCKAs are then released into the bloodstream and transported to other tissues, predominantly the liver, for further metabolism. frontiersin.org

The second and irreversible step in BCAA catabolism is the oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC). nih.govmdpi.com This large, multi-enzyme complex converts the BCKAs into their corresponding acyl-CoA derivatives, which then enter various metabolic pathways. mdpi.comnih.gov The activity of the BCKDC is a critical, rate-limiting step in BCAA catabolism and is tightly regulated. frontiersin.org

Defects in the BCKDC complex lead to the accumulation of BCAAs and BCKAs in the blood and urine, a condition known as Maple Syrup Urine Disease (MSUD). t3db.cawikipedia.orgrarediseases.org This accumulation can cause severe neurological damage and other health issues. nih.govhmdb.ca

Contextualizing 3-Methyl-2-oxovalerate within Core Metabolic Networks

3-Methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid (KMV), is the specific alpha-keto acid derived from the essential amino acid isoleucine. nih.govnih.gov Its formation is the first step in the catabolic pathway of isoleucine, catalyzed by the enzyme branched-chain aminotransferase. rupahealth.com

Following its production, 3-methyl-2-oxovalerate is normally metabolized by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. nih.gov This enzymatic reaction is a critical juncture in metabolism. A deficiency in the BCKDH complex, as seen in Maple Syrup Urine Disease (MSUD), leads to a buildup of 3-methyl-2-oxovalerate and other branched-chain ketoacids. t3db.canih.govhmdb.ca Consequently, the levels of 3-methyl-2-oxovalerate in blood and urine serve as a key clinical marker for diagnosing and monitoring MSUD. nih.govrupahealth.com

The proper metabolism of 3-methyl-2-oxovalerate is crucial for normal cellular function. Its accumulation can have neurotoxic effects and disrupt energy metabolism. hmdb.carupahealth.com Therefore, understanding the metabolic fate of 3-methyl-2-oxovalerate is essential for comprehending the pathophysiology of disorders related to branched-chain amino acid metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O5 B15183254 Lysine 3-methyl-2-oxovalerate CAS No. 78000-31-4

Properties

CAS No.

78000-31-4

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-3-4(2)5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1

InChI Key

GAUMOFPVRTZSPS-JEDNCBNOSA-N

Isomeric SMILES

CCC(C)C(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Biosynthesis and Catabolism of 3 Methyl 2 Oxovalerate

Isoleucine Catabolic Pathway and 3-Methyl-2-oxovalerate Formation

The breakdown of isoleucine, an essential amino acid obtained from dietary proteins, is a multi-step process that occurs primarily in the mitochondria of various tissues, notably skeletal muscle. johnshopkins.eduyoutube.com The initial steps of this pathway lead to the formation of 3-methyl-2-oxovalerate.

The first and reversible step in isoleucine catabolism is transamination, a reaction catalyzed by the enzyme Branched-Chain Aminotransferase (BCAT) . karger.comfrontiersin.org This enzyme transfers the amino group from isoleucine to α-ketoglutarate. This reaction yields two products: 3-methyl-2-oxovalerate and glutamate (B1630785). youtube.com The reaction requires pyridoxal (B1214274) phosphate (B84403) (a vitamin B6 derivative) as a cofactor. youtube.com

There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). frontiersin.org While both can catalyze the transamination of branched-chain amino acids, BCAT2 is the predominant isoform in most tissues involved in BCAA catabolism. frontiersin.org

Following its formation, 3-methyl-2-oxovalerate undergoes a critical and irreversible step: oxidative decarboxylation. This reaction is catalyzed by the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) , a large, multi-enzyme complex located in the inner mitochondrial membrane. karger.comjst.go.jp

The BCKDC catalyzes the conversion of 3-methyl-2-oxovalerate into α-methylbutyryl-CoA. jst.go.jp This reaction is a crucial regulatory point in the catabolism of branched-chain amino acids. The activity of the BCKDC is tightly controlled, ensuring that these essential amino acids are broken down for energy when needed but conserved for protein synthesis when in short supply. nih.govnih.gov

A deficiency in the BCKDC complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD). In individuals with MSUD, the branched-chain α-keto acids, including 3-methyl-2-oxovalerate, accumulate to toxic levels in the blood and urine, leading to severe neurological damage if untreated. karger.comnih.gov

Enzymatic Transformations and Regulation of 3-Methyl-2-oxovalerate Flux

The metabolic flux of 3-methyl-2-oxovalerate is meticulously controlled, primarily through the regulation of the BCAT and BCKDC enzymes.

The activity of BCAT is influenced by the availability of its substrates, isoleucine and α-ketoglutarate. Hormonal signals and various signaling pathways, such as mTOR signaling, can also affect the expression and activity of BCAT enzymes. frontiersin.org

The regulation of the BCKDC is more complex and serves as the main control point for branched-chain amino acid catabolism. Its activity is regulated by:

Phosphorylation/Dephosphorylation: The BCKDC is inactivated by phosphorylation, a reaction catalyzed by a specific kinase called BCKD kinase (BCKDK). nih.govyoutube.com Conversely, a phosphatase, known as BCKD phosphatase (PPM1K), removes the phosphate group, thereby activating the complex. youtube.com

Allosteric Regulation: The BCKDK itself is subject to allosteric regulation. It is inhibited by the branched-chain α-keto acids, particularly α-ketoisocaproate (the keto acid derived from leucine). researchgate.netnih.gov This creates a feedback mechanism where an accumulation of the products of the BCAT reaction inhibits the enzyme that inactivates the next step in their breakdown, thus promoting their catabolism.

Hormonal and Nutritional Regulation: Hormones such as insulin (B600854) and glucocorticoids, as well as the nutritional state of the organism (e.g., protein intake, starvation), can influence the expression of the BCKDC and its regulatory kinase and phosphatase. nih.govjohnshopkins.edu For instance, a low-protein diet can lead to increased expression of BCKDK, resulting in greater inactivation of the BCKDC to conserve essential amino acids. nih.gov

Table 1: Key Enzymes in 3-Methyl-2-oxovalerate Metabolism

Enzyme Abbreviation Function Cofactor(s) Regulation
Branched-Chain Aminotransferase BCAT Catalyzes the reversible transamination of isoleucine to 3-methyl-2-oxovalerate. Pyridoxal Phosphate (Vitamin B6) Substrate availability, hormonal signals.
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex BCKDC Catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxovalerate to α-methylbutyryl-CoA. Thiamine pyrophosphate, NAD+, FAD, Lipoate, Coenzyme A Phosphorylation/dephosphorylation, allosteric regulation, hormonal and nutritional signals.
BCKD Kinase BCKDK Phosphorylates and inactivates the BCKDC. ATP Allosterically inhibited by branched-chain α-keto acids.
BCKD Phosphatase PPM1K Dephosphorylates and activates the BCKDC.

Enzyme Kinetics and Substrate Specificity of Related Aminotransferases (e.g., Valine-3-methyl-2-oxovalerate Transaminase)

The biosynthesis of 3-methyl-2-oxovalerate from isoleucine is a reversible reaction catalyzed by a class of enzymes known as aminotransferases or transaminases. These enzymes are crucial for maintaining the balance of amino acid metabolism. The specific enzyme, valine-3-methyl-2-oxovalerate transaminase, facilitates the transfer of an amino group, linking the metabolism of valine and isoleucine.

These transamination reactions typically follow a Ping-Pong Bi-Bi kinetic mechanism. In this process, the first substrate (an amino acid) binds to the enzyme and donates its amino group to the enzyme's cofactor (pyridoxal phosphate), forming a keto-acid product and a modified enzyme (pyridoxamine phosphate). The second substrate (a keto-acid) then binds and accepts the amino group, regenerating the original enzyme and forming the final amino acid product.

The specificity of these enzymes is critical. For instance, studies on related transaminases demonstrate a high degree of discrimination against non-cognate substrates, often by a factor of 10^6, ensuring precise metabolic control. This discrimination can be manifested in both the binding affinity (Km) and the catalytic rate (kcat).

Table 1: Associated Valine Aminotransferase Activities

Enzyme Activity Name
Valine-3-methyl-2-oxovalerate transaminase activity
Valine--3-methyl-2-oxovalerate aminotransferase activity
Valine--isoleucine aminotransferase activity
Valine-isoleucine transaminase activity
L-valine:(S)-3-methyl-2-oxopentanoate aminotransferase activity

Inhibition of Key Metabolic Complexes (e.g., Oxoglutarate Dehydrogenase Complex by 3-Methyl-2-oxovalerate)

3-Methyl-2-oxovalerate has been identified as an inhibitor of the 2-oxoglutarate dehydrogenase complex (OGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. abmole.com The OGDHC catalyzes the conversion of 2-oxoglutarate to succinyl-CoA, a key rate-limiting step that links the TCA cycle with amino acid metabolism and produces NADH for the electron transport chain. nih.govyoutube.com

Inhibition of OGDHC disrupts cellular energy metabolism. This is particularly relevant to the neurotoxicity observed in MSUD, where high levels of branched-chain keto-acids accumulate. hmdb.ca The accumulation of these metabolites can lead to a depletion of glutamate in the brain, compromising the malate-aspartate shuttle and reducing the rate of protein synthesis, ultimately leading to impaired energy metabolism. hmdb.ca Studies using specific OGDHC inhibitors have shown that blocking this complex leads to changes in cellular amino acid pools, a phenomenon also observed in conditions of hypoxia. nih.gov This highlights the sensitivity of the brain to disruptions in OGDHC activity and provides a potential mechanism for the neurological damage seen in disorders where metabolites like 3-methyl-2-oxovalerate are elevated.

Non-Canonical Enzymatic Activation (e.g., Adenylation by Peptide Synthetases in Biosynthesis of Natural Products)

Beyond its role in primary metabolism, 3-methyl-2-oxovalerate serves as a building block in the biosynthesis of certain natural products through non-canonical enzymatic pathways. A notable example is its incorporation into auriculamide, a natural product from the predatory bacterium Herpetosiphon aurantiacus.

This process is mediated by a nonribosomal peptide synthetase (NRPS), specifically the enzyme AulA. NRPSs are large, modular enzymes that synthesize complex peptides without the use of ribosomes. The AulA enzyme possesses a specialized adenylation (A) domain that specifically recognizes and activates 3-methyl-2-oxovaleric acid. The activation occurs in an ATP-dependent manner, forming a high-energy aminoacyl-adenylate intermediate, which is then tethered to the enzyme for subsequent chemical modifications and incorporation into the growing auriculamide molecule.

Research has shown that the A-domain of AulA exhibits a degree of plasticity, accepting other aliphatic α-keto acids, though with varying efficiency. This enzymatic flexibility is a key attribute for generating structural diversity in natural products.

Table 2: Substrate Specificity of Recombinant AulA Enzyme

SubstrateRelative Activity (%)
3-Methyl-2-oxovaleric acid100
2-Oxovaleric acid110
4-Methyl-2-oxovaleric acid90
2-Oxoisocaproic acid85
Pyruvic acid75
2-Oxobutyric acid60

Data derived from studies on the substrate-dependent exchange assay for AulA.

The specificity of these A-domains is determined by a "nonribosomal code," a set of key amino acid residues within the binding pocket. The code for the AulA domain that activates 3-methyl-2-oxovaleric acid has been identified and compared to other α-keto acid activating domains.

Table 3: Comparison of Deduced Nonribosomal Codes for α-Keto Acid Activating NRPS A-Domains

EnzymeNonribosomal Code (10 key positions)Substrate
PksJV G M W N G A S V K4-methyl-2-oxovaleric acid
CesAV G M W N G T S I K4-methyl-2-oxovaleric acid
CesBV G M W N G V S V K2-oxovaleric acid
PyrGV G M T I G A S G K3-methyl-2-oxovaleric acid
AulAG I F W L G A S G K3-methyl-2-oxovaleric acid

Biological and Physiological Significance of 3 Methyl 2 Oxovalerate

Impact on Cellular Bioenergetics and Mitochondrial Function

As a product of amino acid breakdown, 3-methyl-2-oxovalerate is intricately linked to the cell's energy-producing pathways, particularly within the mitochondria.

3-Methyl-2-oxovalerate serves as a precursor for metabolites that enter the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. The catabolism of 3-methyl-2-oxovalerate, through the action of the branched-chain α-keto acid dehydrogenase complex, leads to the production of acetyl-CoA and propionyl-CoA. Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate. This process is crucial for replenishing TCA cycle intermediates, a process known as anaplerosis, which is vital for maintaining the cycle's function in energy production and providing precursors for biosynthesis.

Research has shown that the metabolism of 3-methyl-2-oxovalerate funnels these critical intermediates into the TCA cycle, thereby supporting cellular energy production. The efficient conversion of this keto acid is essential for metabolic homeostasis, particularly in tissues with high energy demands.

The acetyl-CoA and succinyl-CoA derived from 3-methyl-2-oxovalerate are key substrates for the electron transport chain and oxidative phosphorylation, the primary mechanism for ATP synthesis in mitochondria. nih.gov By supplying reducing equivalents (NADH and FADH2) through the TCA cycle, 3-methyl-2-oxovalerate metabolism directly fuels the process of mitochondrial respiration. nih.gov Studies have utilized labeled forms of related keto acids to trace the flux of metabolites through mitochondrial pathways, highlighting their contribution to acetyl-CoA production and subsequent energy generation. nih.gov

However, at high concentrations, as seen in metabolic disorders like maple syrup urine disease, 3-methyl-2-oxovalerate and other branched-chain keto acids can have inhibitory effects on mitochondrial function. hmdb.ca Specifically, they can inhibit the α-ketoglutarate dehydrogenase complex, a key enzyme in the TCA cycle, which can disrupt mitochondrial function and cellular calcium regulation. sigmaaldrich.comthegoodscentscompany.com

Involvement in Cellular Regulatory Processes and Signaling Pathways

Beyond its role in energy metabolism, 3-methyl-2-oxovalerate is also implicated in cellular signaling and the regulation of gene expression.

Emerging research suggests a potential link between branched-chain amino acid metabolism and the activity of transcription factors like Forkhead box protein O1 (FOXO1). FOXO1 is a key regulator of various cellular processes, including metabolism, stress resistance, and cell cycle control. nih.gov While direct interaction studies between 3-methyl-2-oxovalerate and FOXO1 are limited, the metabolic pathways they are involved in are interconnected. For instance, insulin (B600854) signaling, which is known to regulate FOXO1 activity through phosphorylation, is also closely tied to branched-chain amino acid metabolism. nih.govnih.gov Dysregulation of branched-chain amino acid catabolism, leading to altered levels of metabolites like 3-methyl-2-oxovalerate, could potentially influence FOXO1-mediated gene expression, although the precise mechanisms are still under investigation.

Role as a Metabolic Marker in Health and Disease States

The concentration of 3-methyl-2-oxovalerate in bodily fluids can serve as an indicator of metabolic health and has been identified as a potential biomarker for certain diseases.

Numerous metabolomics studies have highlighted 3-methyl-2-oxovalerate as a strong predictive biomarker for impaired fasting glucose (IFG) and type 2 diabetes mellitus (T2DM). diabetesjournals.orgnih.govnih.govbris.ac.uk A large-scale study identified 3-methyl-2-oxovalerate as the most significant predictive biomarker for IFG after glucose itself. diabetesjournals.orgnih.govnih.govbris.ac.uk This association was replicated in independent populations and validated in both plasma and urine samples. nih.govunimi.it

The elevated levels of 3-methyl-2-oxovalerate in individuals with IFG and T2DM are thought to reflect dysregulation in branched-chain amino acid catabolism, a process increasingly recognized as a key feature of insulin resistance. diabetesjournals.orgnih.govbris.ac.uk This finding suggests that monitoring 3-methyl-2-oxovalerate levels could aid in the early detection and risk assessment of T2DM. nih.gov

Below is a data table summarizing the findings from a key study on the association of 3-methyl-2-oxovalerate with impaired fasting glucose.

Population/StudySample TypeAssociation with IFG (Odds Ratio [95% CI])P-value
TwinsUKPlasma1.65 [1.39–1.95]8.46 × 10⁻⁹
Independent Replication (KORA)Plasma1.68 [1.34–2.11]6.52 × 10⁻⁶
TwinsUK ValidationUrine1.87 [1.27–2.75]1 × 10⁻³
Data from Menni et al. (2013) nih.govnih.govbris.ac.ukunimi.it

This table is interactive. You can sort the columns by clicking on the headers.

Diagnostic Relevance in Specific Metabolic Disorders (e.g., Maple Syrup Urine Disease, Pyruvate (B1213749) Dehydrogenase Deficiency)

3-Methyl-2-oxovalerate, an abnormal metabolite resulting from the incomplete breakdown of branched-chain amino acids (BCAAs), serves as a crucial biomarker in the diagnosis and monitoring of specific inherited metabolic disorders. medchemexpress.comgoogle.comhealthmatters.iohmdb.ca Its accumulation in the body is indicative of disruptions in the BCAA catabolic pathway. medchemexpress.com Chronically elevated levels of 3-methyl-2-oxovalerate are particularly associated with Maple Syrup Urine Disease (MSUD) and can also be seen in Pyruvate Dehydrogenase Deficiency (PDCD). healthmatters.iohmdb.ca

Maple Syrup Urine Disease (MSUD): MSUD is a rare genetic disorder caused by a deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex. google.comhealthmatters.io This enzyme complex is responsible for the breakdown of the three BCAAs: leucine (B10760876), isoleucine, and valine. google.com In MSUD, a defect in the BCKD complex leads to the accumulation of these amino acids and their corresponding toxic by-products, known as branched-chain ketoacids (BCKAs), in the blood, urine, and brain. google.comhmdb.ca 3-Methyl-2-oxovalerate is the ketoacid derived from isoleucine. medchemexpress.com

The measurement of 3-methyl-2-oxovalerate in blood and urine is a key diagnostic tool for MSUD. medchemexpress.com Significant elevations are a hallmark of the disease. google.com In untreated MSUD, the concentration of branched-chain ketoacids in the brain can be 10- to 20-fold higher than normal. healthmatters.iohmdb.ca This buildup leads to severe neurological damage, developmental delays, and a characteristic maple syrup odor in the urine, which gives the disease its name. google.com Early diagnosis through newborn screening, which includes monitoring for metabolites like 3-methyl-2-oxovalerate, is critical to manage the condition and prevent severe complications. medchemexpress.com

Pyruvate Dehydrogenase Deficiency (PDCD): Elevated levels of 3-methyl-2-oxovalerate are also associated with Pyruvate Dehydrogenase Deficiency, another rare, inherited neurodegenerative disorder affecting mitochondrial metabolism. healthmatters.io The pyruvate dehydrogenase complex is essential for converting pyruvate, a product of glucose breakdown, into acetyl-CoA for energy production in the mitochondria. google.com

Deficiency in the E3 subunit (dihydrolipoamide dehydrogenase) of the pyruvate dehydrogenase complex is particularly relevant, as this same E3 subunit is also a component of the BCKD complex. A defect in this shared subunit can therefore lead to the combined accumulation of lactate (B86563), pyruvate, and branched-chain amino acids and their ketoacids, including 3-methyl-2-oxovalerate. google.com Consequently, the detection of elevated 3-methyl-2-oxovalerate can be a contributing factor in the diagnostic workup for certain forms of PDCD. healthmatters.io

Diagnostic Significance of 3-Methyl-2-oxovalerate
Metabolic DisorderUnderlying DefectRole of 3-Methyl-2-oxovalerateTypical Findings
Maple Syrup Urine Disease (MSUD)Deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex. google.comhealthmatters.ioKey diagnostic biomarker derived from isoleucine accumulation. medchemexpress.comSignificant elevation in blood and urine; brain concentrations can be 10-20x normal. healthmatters.iohmdb.ca
Pyruvate Dehydrogenase Deficiency (PDCD)Deficiency of the pyruvate dehydrogenase complex, particularly the shared E3 subunit. google.comAssociated elevated metabolite, points towards a defect affecting BCAA metabolism. healthmatters.ioModerate to significant increase, often alongside elevated lactate and pyruvate. healthmatters.io

Association with Physiological Responses to Nutritional Interventions (e.g., Dietary Protein Levels, Branched-Chain Amino Acid Ratios)

The concentration of 3-methyl-2-oxovalerate in the body is directly linked to nutritional factors, particularly the intake and metabolism of dietary protein and the balance of branched-chain amino acids (BCAAs). medchemexpress.com As a direct catabolic product of the essential amino acid isoleucine, its levels fluctuate in response to dietary changes. medchemexpress.com

Research has highlighted the connection between BCAA-related metabolites and physiological states. A study focusing on functionally limited older adults investigated the relationship between various metabolites and muscle mass. The findings revealed a significant positive association between thigh muscle cross-sectional area and several BCAA metabolites, including 3-methyl-2-oxovalerate. This suggests a link between the metabolites generated from BCAA catabolism and the maintenance of muscle mass, which is heavily influenced by adequate dietary protein intake.

Nutritional Influence on 3-Methyl-2-oxovalerate
Nutritional FactorEffect on BCAA MetabolismImpact on 3-Methyl-2-oxovalerate LevelsAssociated Research Finding
High Dietary Protein IntakeIncreases the supply of isoleucine and other BCAAs for catabolism. medchemexpress.comTends to increase production and circulating levels. medchemexpress.comLevels are influenced by diet and overall metabolic health. medchemexpress.com
Branched-Chain Amino Acid (BCAA) RatiosAlters the specific substrate load for the BCKD enzyme complex.The ratio of isoleucine to other BCAAs can influence its specific ketoacid production.Positive association found between 3-methyl-2-oxovalerate and muscle mass in older adults.

Alterations in Inflammatory and Immunological Conditions (e.g., Inflammatory Bowel Disease, Milk Sensitization, Mustard Airway Diseases)

Emerging research indicates that levels of 3-methyl-2-oxovalerate can be altered in various inflammatory and immunological conditions, suggesting its potential role as a biomarker in these diseases.

Mustard Airway Diseases (MADs): Mustard airway diseases are chronic respiratory conditions that can develop following exposure to sulfur mustard, an alkylating agent. nih.gov A metabolomics study aimed at identifying biomarkers for MADs analyzed serum samples from affected individuals and healthy controls. The results identified 3-methyl-2-oxovalerate as one of sixteen metabolites that were significantly upregulated in the patient group. nih.gov This finding established 3-methyl-2-oxovalerate as a component of a robust biomarker panel that could effectively differentiate individuals with MADs from healthy controls, pointing to its involvement in the metabolic disturbances associated with this condition. medchemexpress.comnih.gov

Inflammatory Bowel Disease (IBD): Inflammatory bowel disease (IBD) is a term for chronic inflammatory disorders of the gastrointestinal tract, including Crohn's disease (CD) and ulcerative colitis (UC). Metabolomics studies are exploring changes in the gut microbiome and related metabolites to better understand IBD. While direct measurement of 3-methyl-2-oxovalerate in IBD is not consistently reported, related compounds in the isoleucine degradation pathway have been shown to be altered. For example, one study identified 3-methyl-2-oxovalerate as a potential biomarker to distinguish between Crohn's disease and ulcerative colitis. google.com Other research has noted that fecal levels of a related metabolite, 2-hydroxy-3-methylvaleric acid, were lower in patients with CD and UC compared to healthy individuals. These findings suggest that the metabolic pathway involving isoleucine is disrupted in IBD, though the precise role and directional change of 3-methyl-2-oxovalerate require further investigation. nih.gov

Milk Sensitization: Cow's milk allergy (CMA) is a common food allergy in early childhood, prompting research into metabolic changes associated with the condition and the development of tolerance. nih.gov Studies using metabolomics have begun to explore the fecal metabolome of infants with CMA. nih.gov This research has identified alterations in amino acids, bile acids, and branched-chain short-chain fatty acids in infants who outgrow their allergy. nih.gov While these studies point to broad changes in protein and microbial metabolism, a direct and consistent alteration of 3-methyl-2-oxovalerate as a specific biomarker for milk sensitization has not yet been definitively established in the available research. nih.govrsc.orgnih.gov

Intersections of Lysine Metabolism with Oxoacid Biology, Including 3 Methyl 2 Oxovalerate

The Alpha-Aminoadipate Pathway of Lysine (B10760008) Degradation

In humans and other mammals, lysine is primarily catabolized through the alpha-aminoadipate pathway, also known as the saccharopine pathway. ontosight.aiyoutube.com This series of reactions occurs predominantly within the mitochondria of the liver and is crucial for maintaining lysine homeostasis. ontosight.airesearchgate.net

The conversion of lysine into the key intermediate, 2-oxoadipate (also known as α-ketoadipate), involves several enzymatic steps. youtube.comnih.gov The initial and committed step in this pathway is the condensation of L-lysine with α-ketoglutarate to form saccharopine. youtube.comfrontiersin.org This reaction is catalyzed by the mitochondrial enzyme lysine-ketoglutarate reductase, a domain of the bifunctional enzyme alpha-aminoadipate semialdehyde synthase. ontosight.aifrontiersin.org

The subsequent steps are as follows:

Saccharopine to α-aminoadipate semialdehyde: The second domain of the bifunctional enzyme, saccharopine dehydrogenase, hydrolyzes saccharopine to yield L-glutamate and α-aminoadipate semialdehyde. youtube.comfrontiersin.org

Formation of α-aminoadipate (AAA): The intermediate α-aminoadipate semialdehyde is then oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase. researchgate.netfrontiersin.org

Transamination to 2-Oxoadipate: Finally, α-aminoadipate undergoes transamination, where an amino group is transferred to α-ketoglutarate, forming glutamate (B1630785) and the oxoacid 2-oxoadipate. wikipedia.orgfrontiersin.org This 2-oxoadipate is a common intermediate in the degradation pathways of lysine, hydroxylysine, and tryptophan. frontiersin.orgwikipedia.org

This pathway ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production, classifying lysine as a ketogenic amino acid. youtube.comresearchgate.net

The complex consists of three core enzymatic components:

E1a (2-oxoadipate dehydrogenase): A substrate-specific decarboxylase encoded by the DHTKD1 gene. wikipedia.orgnih.govnih.gov

E2o (dihydrolipoyl succinyltransferase): An acyltransferase. wikipedia.orgwikiwand.com

E3 (dihydrolipoyl dehydrogenase): A dehydrogenase. wikipedia.orgwikiwand.com

A remarkable feature of OADHc is its functional integration with the Krebs cycle. It shares its E2 (also known as DLST) and E3 components with the 2-oxoglutarate dehydrogenase complex (OGDHc), which is a key enzyme in the citric acid cycle. uniprot.orgnih.govnih.gov Despite sharing these subunits, the E1 components are specific to each complex (E1a for OADHc and E1o for OGDHc), ensuring that each complex primarily acts on its respective substrate. uniprot.orgnih.gov However, studies have shown that E1a can oxidize 2-oxoglutarate, and E1o can oxidize 2-oxoadipate, albeit with significantly lower efficiency, indicating a degree of substrate promiscuity. nih.govnih.gov This cross-talk between lysine catabolism and the TCA cycle highlights a point of metabolic integration. nih.gov The OADHc itself can be inhibited by glutarylation, a form of post-translational modification, creating a potential feedback loop. wikiwand.com

Lysine Succinylation as a Post-Translational Modification

Lysine succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine residue on a protein. nih.gov This modification is significant because it induces a substantial change in the protein's properties; it changes the charge of the lysine residue from positive to negative and adds a relatively large mass. nih.gov This PTM is particularly prevalent in mitochondria, where the primary donor of the succinyl group, succinyl-CoA, is an intermediate of the tricarboxylic acid (TCA) cycle. nih.govnih.govsavba.sk

Lysine succinylation has emerged as a key regulator of mitochondrial function and is highly enriched in proteins involved in metabolic processes, especially oxoacid metabolism. nih.govnih.gov This modification can either enhance or inhibit the activity of enzymes, thereby fine-tuning metabolic pathways. frontiersin.org

Research has shown that nearly every enzyme in the TCA cycle is subject to succinylation. nih.gov The modification can impact cellular respiration and energy production. nih.govnih.gov For instance, succinylation of isocitrate dehydrogenase can inhibit its activity. nih.gov The levels of succinylation are dynamically regulated, influenced by the concentration of succinyl-CoA and the activity of desuccinylating enzymes, primarily the mitochondrial sirtuin SIRT5. wikiwand.comnih.gov SIRT5 removes the succinyl group from lysine residues, reversing the modification. wikiwand.com Through this mechanism, SIRT5 regulates key enzymes in various metabolic pathways, including ketone body synthesis. nih.gov Therefore, the interplay between succinyl-CoA availability and SIRT5 activity creates a regulatory axis that links the TCA cycle's status to the function of a wide array of mitochondrial proteins, including those involved in oxoacid metabolism. nih.govnih.gov

Co-occurrence and Interrelation of Lysine and 3-Methyl-2-oxovalerate in Biological Systems

While lysine is catabolized via the alpha-aminoadipate pathway, 3-methyl-2-oxovalerate is a branched-chain keto acid (BCKA) derived from the transamination of the branched-chain amino acid (BCAA) valine. ontosight.ainih.gov Despite their distinct metabolic origins, lysine and BCAAs (and their corresponding keto acids) exhibit interrelated metabolic responses, particularly under conditions of nutritional stress and in response to gut microbial activity.

Nutritional status, especially protein intake, significantly influences the metabolism of both lysine and BCAAs. nih.govnih.gov In states of protein or specific amino acid deficiency, the body alters metabolic pathways to conserve essential amino acids and manage energy production. nih.govmdpi.com

Gut Microbiome Activity: The gut microbiome plays a crucial role in amino acid metabolism. Certain gut bacteria can synthesize essential amino acids, including lysine. youtube.com The activity of the gut microbiota can influence the host's amino acid pool. nih.govnih.gov For example, gut commensal bacterium-derived L-lysine has been shown to stimulate the serine, glycine, one-carbon (SGOC) metabolism in dendritic cells, influencing immune tolerance. nih.gov Furthermore, research suggests that the gut microbiome can mediate the body's adaptive response to dietary protein restriction. youtube.com Alterations in the gut microbiome due to dietary changes, such as lysine restriction, can affect microbial metabolic output, which in turn influences host metabolism, including pathways related to both lysine and branched-chain amino acids. researchgate.net This creates an indirect but significant interrelation between the availability and metabolism of lysine and compounds like 3-methyl-2-oxovalerate, orchestrated by the gut microbiome's response to dietary inputs.

Advanced Research Methodologies and Analytical Approaches

Metabolomics Profiling for Comprehensive Metabolite Analysis

Metabolomics provides a powerful lens through which to view the intricate network of metabolic pathways, allowing for the comprehensive analysis of small molecules like Lysine (B10760008) 3-methyl-2-oxovalerate in biological systems.

Both untargeted and targeted metabolomics strategies are employed to investigate Lysine 3-methyl-2-oxovalerate. Untargeted approaches cast a wide net to capture a broad snapshot of the metabolome, which has been instrumental in identifying this compound in complex biological matrices such as donkey milk and in the extracellular microenvironment of macrophages. researchgate.nettandfonline.com For instance, an untargeted metabolomics study of oleate-treated macrophages revealed increased concentrations of 3-methyl-2-oxovalerate, suggesting its involvement in metabolic disturbances related to lipids. tandfonline.com

Targeted metabolomics, on the other hand, focuses on the precise and sensitive quantification of specific, known metabolites. This approach is crucial for validating findings from untargeted studies and for investigating specific metabolic pathways, such as the link between branched-chain amino acid metabolism and diseases like gastric cancer. elsevierpure.com Targeted analyses have been developed to accurately measure levels of branched-chain keto acids, including 3-methyl-2-oxovalerate, in various biological fluids, which is essential for diagnosing and monitoring metabolic disorders. atsjournals.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of 3-methyl-2-oxovalerate due to its high sensitivity and specificity. Various LC-MS platforms, including those with Time-of-Flight (TOF) and tandem mass spectrometry (MS/MS) capabilities, are utilized for both untargeted and targeted analyses. nih.govoup.com

For targeted quantification, LC-MS/MS methods often involve a pre-column derivatization step to enhance the chromatographic retention and ionization efficiency of keto acids. oup.com A reliable method for the comprehensive analysis of ten keto acids, including 3-methyl-2-oxovalerate, utilizes O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) derivatization followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. oup.com This method demonstrates good reproducibility and recovery in biological samples like rat plasma. oup.com Another approach employs derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) in conjunction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to improve separation on reversed-phase columns.

High-resolution mass spectrometry, such as LC-Quadrupole Time-of-Flight (LC-QTOF/MS), is particularly valuable in untargeted metabolomics for identifying unknown compounds from complex mixtures based on accurate mass measurements. This technology has been applied in studies identifying 3-methyl-2-oxovalerate in various biological contexts. researchgate.net

Table 1: LC-MS Based Methodologies for 3-Methyl-2-Oxovalerate Analysis

TechniqueDerivatization AgentKey FeaturesApplication Example
LC-MS/MS (MRM)O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO)Comprehensive, reliable, good reproducibility and recovery. oup.comQuantification of keto acids in rat plasma. oup.com
UPLC-MRM-MS3-Nitrophenylhydrazine (3-NPH) with EDCDecreases polarity, enhances reverse-phase separation and ionization. Quantification of carboxylic acids in pancreatic cancer studies.
LC-QTOF/MSNone (Untargeted)High-resolution mass measurement for identification in complex mixtures. researchgate.netMetabolomic profiling of sheep milk. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 3-methyl-2-oxovalerate, particularly after a derivatization step to increase its volatility. A common derivatization method involves the creation of O-trimethylsilyl (TMS)-quinoxalinol derivatives. bohrium.com This approach allows for the sensitive and specific determination of 2-ketoacids in various biological fluids. bohrium.com The derivatized compounds are resolved on a capillary column and their concentrations are automatically determined by monitoring their respective protonated molecular ions. bohrium.com

GC-MS has been successfully applied in untargeted metabolomics to study the extracellular microenvironment of oleate-treated macrophages, where an increase in 3-methyl-2-oxovalerate was detected. tandfonline.com Furthermore, high-throughput GC-MS/MS methods have been developed for the absolute quantification of a range of primary metabolites, including amino and nonamino organic acids, from biological samples. jst.go.jp These methods often use methyl chloroformate derivatization and positive chemical ionization to preserve the molecular ion, facilitating the selection of unique MS/MS transitions for accurate quantification. jst.go.jp

Table 2: GC-MS Based Methodologies for 3-Methyl-2-Oxovalerate Analysis

TechniqueDerivatization AgentKey FeaturesApplication Example
GC-Chemical Ionization MSo-phenylenediamine and silylation reagents (e.g., TMS)Very sensitive and specific, with a detection limit below 50 ng/ml. bohrium.comQuantification of 2-ketoacids in urine and plasma. bohrium.com
GC-MS (Untargeted)Not specified in abstractReveals significant metabolic disturbances in the extracellular microenvironment. tandfonline.comMetabolomics of oleate-treated macrophage culture medium. tandfonline.com
GC-MS/MSMethyl chloroformate and deuterated derivatization reagentsHigh-throughput, absolute quantification of metabolites. jst.go.jpTargeted metabolite profiling of urine and serum. jst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information and quantification of metabolites in a sample. ¹H-NMR has been used for the metabolic fingerprinting of complex samples like donkey milk, where 76 metabolites, including 3-methyl-2-oxovalerate, were identified. nih.gov However, in this particular study, the exact quantification of 3-methyl-2-oxovalerate was challenging due to its low concentration and severe spectral overlap with other compounds. nih.gov

Despite the inherent lower sensitivity of NMR compared to mass spectrometry, it offers superior reproducibility and provides a comprehensive overview of the most abundant metabolites. researchgate.net Advanced NMR techniques, such as T2-edited Correlation Spectroscopy (COSY), have been employed to overcome the issue of spectral overlap for the differential estimation of branched-chain amino acids in serum, a principle that can be extended to their keto-acid counterparts. researchgate.net

In Vitro and In Vivo Model Systems for Mechanistic Elucidation

To move beyond identification and quantification and to understand the functional role of this compound, researchers utilize various in vitro and in vivo model systems.

Endothelial Cells: The role of 3-methyl-2-oxovalerate has been investigated in human umbilical vein endothelial cells (HUVECs). researchgate.netelsevierpure.combohrium.comnih.govescholarship.org Studies have shown that this branched-chain amino acid catabolite plays a crucial role in regulating endothelial quiescence. elsevierpure.combohrium.comnih.govescholarship.org Specifically, activation of the transcription factor FOXO1 in endothelial cells leads to an increase in 3-methyl-2-oxovalerate levels. elsevierpure.combohrium.comnih.gov This, in turn, inhibits the mitochondrial enzyme 2-oxoglutarate dehydrogenase, leading to the production of S-2-hydroxyglutarate (S-2HG). elsevierpure.combohrium.comnih.govescholarship.org Treatment of endothelial cells with 3-methyl-2-oxovalerate was found to elicit S-2HG production and suppress cell proliferation, highlighting its role as a signaling molecule in promoting a quiescent endothelial state. elsevierpure.combohrium.comnih.gov

Macrophages: Metabolomic studies have identified 3-methyl-2-oxovalerate in the context of macrophage biology. In one study using an untargeted GC-MS approach, the extracellular microenvironment of oleate-treated macrophages showed increased concentrations of isoleucine and its derived metabolites, including 3-methyl-2-oxovalerate. tandfonline.com Another study comparing the metabolomes of alveolar macrophages (AM) and bone marrow-derived macrophages (BMDM) found that the level of 3-methyl-2-oxovalerate was one of the distinguishing metabolic features between these two macrophage populations. atsjournals.org Furthermore, quantitative ¹H NMR metabolomics of human macrophages revealed that the concentration of 3-methyl-2-oxovalerate changes significantly upon macrophage activation, with lower levels observed in M2a-polarized macrophages compared to non-activated (M0) macrophages. nih.gov

Plant Tissue Culture: While metabolomics studies are conducted on plant tissues and have identified various keto acids, specific research focusing on the role or analysis of this compound within plant tissue culture models is not prominent in the reviewed literature. nih.govnih.gov General metabolomic analyses of plant-based diets have identified 3-methyl-2-oxovalerate as a metabolite associated with such diets, and broader studies on plant metabolomics acknowledge the presence of keto acids as a class of compounds. nih.govmdpi.com However, dedicated studies to elucidate its specific metabolic pathways or functions within controlled plant tissue culture systems are less common.

Application of Animal Models in Nutritional, Developmental, and Disease Research

Animal models have been indispensable in elucidating the complex in vivo kinetics and metabolic fate of 3-methyl-2-oxovalerate, an alpha-keto acid analogue of isoleucine. nih.govnih.govebi.ac.uk These models allow for controlled nutritional studies and the investigation of its role in developmental processes and various disease states, which are often not feasible in human subjects.

Nutritional Research: Porcine models have been particularly valuable for nutritional research due to their physiological and metabolic similarities to humans. nih.govphysiology.org Studies using multi-catheterized pigs have allowed for the detailed measurement of net fluxes of 3-methyl-2-oxovalerate (also referred to as KMV, α-keto-β-methylvalerate) across various organs. nih.govphysiology.orgnih.gov For instance, in a postprandial state, the hindquarter (representing the muscle compartment) is a significant site of 3-methyl-2-oxovalerate release, while the liver is the primary organ for its uptake. nih.govphysiology.org These findings are crucial for developing optimized clinical nutrition strategies, especially for conditions involving altered amino acid metabolism. nih.govphysiology.org

Developmental Research: The role of 3-methyl-2-oxovalerate in development is most prominently highlighted by the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). nih.govnih.govhmdb.carupahealth.com In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to the accumulation of branched-chain amino acids and their corresponding ketoacids, including 3-methyl-2-oxovaleric acid. nih.govhmdb.carupahealth.com This accumulation is neurotoxic and can lead to severe neurological complications, including developmental delays and intellectual disability, particularly in infancy if left untreated. hmdb.carupahealth.com Animal models of MSUD are instrumental in understanding the pathophysiology of this developmental disorder and for testing potential therapeutic interventions. Furthermore, studies in bovine embryos have suggested that the metabolic profile of the embryo, including lipid metabolism, can predict pregnancy outcomes. nih.gov

Disease Research: Animal models have been crucial in linking elevated levels of 3-methyl-2-oxovalerate to various metabolic diseases. researchgate.net For example, research in rodent models has been central to understanding metabolic syndrome, a condition that includes obesity, hyperglycemia, and dyslipidemia. thegoodscentscompany.com Studies in mouse models of non-alcoholic steatohepatitis (NASH) have shown significantly higher serum levels of 3-methyl-2-oxovaleric acid compared to those with simple steatosis. nih.gov This suggests a potential role for this metabolite in the progression of liver disease. Additionally, cancer research has utilized animal models to explore the role of branched-chain ketoacids in the tumor microenvironment. For example, studies have shown that cancer cells can secrete these ketoacids, which in turn can modulate the polarization and metabolic reprogramming of macrophages. nih.gov

Computational and Bioinformatic Analysis of Metabolic Data

The vast datasets generated from metabolomics studies necessitate the use of powerful computational and bioinformatic tools for interpretation. These methods allow for the identification of patterns and the generation of hypotheses regarding the metabolic roles of compounds like 3-methyl-2-oxovalerate.

Pathway Enrichment and Network Analysis (e.g., KEGG Pathway Mapping)

Pathway analysis is a fundamental bioinformatic approach that maps identified metabolites onto known metabolic pathways to understand their biological context. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database for this purpose. nih.gov

Multivariate Statistical Methods (e.g., Principal Component Analysis, Partial Least Squares Discriminant Analysis) for Data Interpretation

Multivariate statistical methods are essential for analyzing complex metabolomics data, which often consist of hundreds to thousands of variables. nih.govuab.edu Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two of the most commonly used techniques. nih.govuab.edu

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised method used to identify variables that are responsible for the separation between predefined groups of samples. nih.govplos.org This technique is particularly useful for biomarker discovery. In several studies, 3-methyl-2-oxovalerate has been identified as a significant discriminating metabolite. The importance of a metabolite in the PLS-DA model is often quantified by its Variable Importance in Projection (VIP) score. plos.orgresearchgate.netnih.govresearchgate.net A VIP score greater than 1 is generally considered significant. plos.orgnih.gov

Below is an interactive data table summarizing findings from studies where 3-methyl-2-oxovalerate was identified as a significant metabolite using PLS-DA.

Study ContextComparison GroupsVIP Score of 3-Methyl-2-oxovalerateObserved ChangeReference
Non-alcoholic fatty liver diseaseNASH vs. Simple Steatosis> 1.0Increased in NASH nih.gov
Gastric CancerTumor-bearing vs. Tumor-free> 1.0Elevated in tumor-bearing group nih.gov
Early Childhood DevelopmentDifferent Age Groups (6 months to 4 years)> 1.5Dynamic changes with age plos.org

Integration of Multi-Omics Datasets (e.g., Metabolomics with Transcriptomics) for Holistic Understanding

To gain a more comprehensive understanding of the regulatory mechanisms underlying metabolic changes, researchers are increasingly integrating data from multiple "omics" platforms, such as metabolomics and transcriptomics. nih.govplos.orgfrontiersin.orgnih.gov This systems biology approach allows for the correlation of changes in gene expression with alterations in metabolite levels, providing a more complete picture of cellular function. frontiersin.org

The integration of metabolomics and transcriptomics can elucidate the molecular mechanisms that lead to variations in 3-methyl-2-oxovalerate levels. For example, an increase in the abundance of this metabolite could be correlated with the downregulation of genes encoding subunits of the BCKD complex, the enzyme responsible for its degradation. nih.gov Conversely, an upregulation of genes involved in the transamination of isoleucine could also lead to higher levels of 3-methyl-2-oxovalerate.

Studies on the biosynthesis of amino acids and their derivatives in various organisms have successfully employed this integrated approach to identify key genes and regulatory networks. nih.gov By combining these datasets, researchers can construct more accurate metabolic models and identify potential targets for therapeutic intervention in diseases characterized by perturbed branched-chain amino acid metabolism. nih.govnih.gov

Emerging Research Areas and Future Directions

Elucidating the Precise Regulatory Networks Governing 3-Methyl-2-oxovalerate Levels

The concentration of 3-methyl-2-oxovalerate, a catabolite of the branched-chain amino acid isoleucine, is tightly controlled within the body. Its primary regulatory hub is the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a key mitochondrial enzyme assembly. This complex is responsible for the irreversible oxidative decarboxylation of 3-methyl-2-oxovalerate and other branched-chain keto acids.

The activity of the BCKAD complex is itself regulated by a phosphorylation/dephosphorylation cycle, governed by a specific kinase (BCKAD kinase) and a phosphatase. High levels of branched-chain amino acids and their corresponding keto acids typically promote the dephosphorylated, active state of the BCKAD complex, thus facilitating their own breakdown and maintaining homeostasis.

Future research concerning Lysine (B10760008) 3-methyl-2-oxovalerate will need to investigate how the presence of lysine influences this established regulatory network. It is plausible that the combined molecule may have a unique impact on BCKAD kinase or phosphatase activity, or that its metabolism could influence the intracellular concentrations of other regulatory molecules. Understanding these precise interactions will be crucial for predicting the metabolic consequences of introducing Lysine 3-methyl-2-oxovalerate.

Exploration of Novel Enzymatic Activities and Protein Interactions

The metabolic journey of this compound is presumed to involve enzymes that act on its individual components. The initial step likely involves the hydrolysis of the compound into L-lysine and 3-methyl-2-oxovalerate. Following this, L-lysine enters its own catabolic pathways, primarily the saccharopine and pipecolic acid pathways in the liver and brain, respectively. fda.gov Concurrently, 3-methyl-2-oxovalerate is catabolized by the BCKAD complex.

A significant area of emerging research is the potential for novel enzymatic activities that act directly on the intact this compound molecule. It is conceivable that specific, yet-to-be-identified, esterases or amidases could exhibit a high affinity for this compound. Furthermore, the compound itself may interact with various proteins, including transporters and receptors, in ways that differ from its individual constituents.

The stereochemistry of 3-methyl-2-oxovalerate is also a critical factor. Enzymes in the isoleucine catabolic pathway are stereospecific for the (S)-enantiomer. Future studies must, therefore, consider the stereoisomeric form of the 3-methyl-2-oxovalerate moiety within the lysine conjugate and how this affects its recognition and processing by enzymes.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Throughput in Metabolite Profiling

The study of this compound and its metabolic effects will heavily rely on the development of sophisticated analytical methods. Current metabolomic approaches, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of detecting and quantifying a wide range of metabolites, including amino acids and organic acids.

However, to specifically investigate the metabolism of this compound, methods with enhanced sensitivity and throughput will be necessary. This includes the development of targeted LC-MS/MS assays that can differentiate and quantify the intact compound, its constituent parts, and downstream metabolites in various biological matrices like plasma, urine, and tissue extracts. The use of stable isotope-labeled versions of this compound will be invaluable for tracing its metabolic fate and accurately determining flux through different pathways.

Furthermore, high-resolution mass spectrometry can aid in the identification of novel, unexpected metabolites derived from the compound, providing deeper insights into its biochemical transformations.

Application of Systems Biology Approaches for Integrated Understanding of Metabolic Flux and Interdependencies

A systems biology approach, which integrates experimental data with computational modeling, will be indispensable for a comprehensive understanding of how this compound impacts cellular metabolism. Metabolic flux analysis (MFA), a powerful technique that quantifies the rates of metabolic reactions, can be employed to map the flow of carbon and nitrogen from this compound through the intricate network of metabolic pathways. nih.govnih.gov

By using 13C-labeled this compound, researchers can trace the labeled atoms as they are incorporated into other metabolites. This data can then be used to build and refine computational models of metabolism, providing a quantitative picture of how the compound influences central carbon metabolism, amino acid metabolism, and energy production.

These models can also predict how perturbations in one part of the metabolic network, such as the introduction of this compound, will affect other, seemingly unrelated, pathways. This integrated perspective is crucial for understanding the full physiological impact of the compound.

Investigation of Therapeutic Modulation of 3-Methyl-2-oxovalerate Levels for Disease Intervention

The potential therapeutic applications of modulating 3-methyl-2-oxovalerate levels, either alone or in conjunction with lysine, are an exciting frontier. Given that elevated levels of branched-chain amino acids and their keto acids are associated with metabolic disorders like insulin (B600854) resistance and type 2 diabetes, understanding how to manipulate these pathways is of significant clinical interest.

Conversely, in conditions where there is a deficiency in the metabolism of these compounds, such as Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by a dysfunctional BCKAD complex, the therapeutic landscape is more complex. While not a direct treatment, studying the metabolic effects of related compounds can provide insights into the pathophysiology of the disease.

Furthermore, the role of lysine in various physiological processes, including protein synthesis and immune function, suggests that a compound combining it with a key metabolic intermediate could have broad therapeutic potential. nih.govresearchgate.net Future research will need to rigorously investigate these possibilities in relevant preclinical models of disease.

Q & A

Q. How can 3M2OV data be integrated with genomics/proteomics datasets to uncover mechanistic insights?

  • Multi-Omics Integration :
  • Pathway Enrichment : Use tools like MetaboAnalyst 5.0 to overlay 3M2OV levels with transcriptomic signatures (e.g., BCAT1/2 expression) .
  • Machine Learning : Train random forest models on combined metabolomic-genomic data to predict disease risk .

Safety & Compliance

  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid dermal/oral exposure .
  • Waste Disposal : Neutralize acidic/basic residues before transferring to certified waste facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.